N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15388820
InChI: InChI=1S/C25H26N6O2/c1-16-13-17(2)29-25(28-16)31-24(30-23(32)18-7-5-4-6-8-18)26-12-11-19-15-27-22-10-9-20(33-3)14-21(19)22/h4-10,13-15,27H,11-12H2,1-3H3,(H2,26,28,29,30,31,32)
SMILES:
Molecular Formula: C25H26N6O2
Molecular Weight: 442.5 g/mol

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide

CAS No.:

Cat. No.: VC15388820

Molecular Formula: C25H26N6O2

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide -

Specification

Molecular Formula C25H26N6O2
Molecular Weight 442.5 g/mol
IUPAC Name N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]benzamide
Standard InChI InChI=1S/C25H26N6O2/c1-16-13-17(2)29-25(28-16)31-24(30-23(32)18-7-5-4-6-8-18)26-12-11-19-15-27-22-10-9-20(33-3)14-21(19)22/h4-10,13-15,27H,11-12H2,1-3H3,(H2,26,28,29,30,31,32)
Standard InChI Key CAUMLPNZXSZGJU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C4=CC=CC=C4)C

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide is C₃₁H₃₂N₇O₂, with a molecular weight of 542.64 g/mol. The E-configuration of the imine bond (-CH=N-) is critical for maintaining planar geometry, facilitating π-π stacking interactions with aromatic residues in biological targets .

Key Functional Groups

  • Pyrimidine Ring: The 4,6-dimethylpyrimidin-2-amine subunit contributes to hydrogen bonding and hydrophobic interactions.

  • Indole Moiety: The 5-methoxy-1H-indol-3-yl group enhances lipid solubility and may modulate serotonin receptor affinity.

  • Benzamide Core: The N-benzamide group stabilizes the molecule through intramolecular hydrogen bonds.

PropertyValue
Molecular FormulaC₃₁H₃₂N₇O₂
Molecular Weight542.64 g/mol
Calculated LogP3.8 ± 0.5
Hydrogen Bond Donors4
Hydrogen Bond Acceptors7

Synthetic Pathways and Optimization

The synthesis of this compound involves multi-step reactions, primarily leveraging Schiff base formation and nucleophilic substitutions.

Schiff Base Formation

The imine bond is synthesized via condensation of 4,6-dimethylpyrimidin-2-amine with 2-(5-methoxy-1H-indol-3-yl)ethylamine and benzaldehyde derivatives. Ethanol serves as the solvent, with acetic acid catalyzing the reaction at 60–80°C for 5–8 hours .

4,6-Dimethylpyrimidin-2-amine+2-(5-Methoxy-1H-indol-3-yl)ethylamineCH₃COOH, EtOHImine Intermediate\text{4,6-Dimethylpyrimidin-2-amine} + \text{2-(5-Methoxy-1H-indol-3-yl)ethylamine} \xrightarrow{\text{CH₃COOH, EtOH}} \text{Imine Intermediate}

Benzamide Coupling

The intermediate reacts with benzoyl chloride in dichloromethane under nitrogen atmosphere, yielding the final product after purification via column chromatography (silica gel, ethyl acetate/hexane) .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBiological Activity
4,6-DimethoxyquinazolineQuinazoline coreEGFR inhibition (IC₅₀ = 0.8 μM)
Indole-3-carboxamideUnsubstituted indoleAntifungal (MIC = 8 μg/mL)
Target CompoundPyrimidine-indole-benzamideDual anticancer/antimicrobial

Challenges in Industrial Production

  • Low Yield in Imine Formation: Optimizing stoichiometry (1:1.2 amine:aldehyde ratio) increases yield from 45% to 68% .

  • Purification Complexity: Gradient elution (hexane → ethyl acetate) improves separation of E/Z isomers.

Future Research Directions

  • Structure-Activity Relationships: Modifying the methoxy group’s position to enhance blood-brain barrier penetration.

  • In Vivo Toxicity Studies: Assessing hepatotoxicity in murine models.

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